Structural Elucidation and Synthetic Methodologies of 1-(2-Chloro-5-nitrobenzyl)piperazine Dihydrochloride
Structural Elucidation and Synthetic Methodologies of 1-(2-Chloro-5-nitrobenzyl)piperazine Dihydrochloride
Target Audience: Research Chemists, Drug Discovery Scientists, and Formulation Engineers.
Executive Summary
1-(2-Chloro-5-nitrobenzyl)piperazine dihydrochloride is a highly versatile synthetic intermediate utilized extensively in medicinal chemistry. It serves as a foundational pharmacophore in the development of targeted therapeutics, most notably in the synthesis of kinase inhibitors such as thieno[3,2-d]pyrimidine derivatives . As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural parameters, providing a deep dive into the causality of its molecular design, exact molecular weight computations, and self-validating experimental workflows required for its synthesis.
Chemical Identity & 2D Structure Analysis
The 2D structure of 1-(2-Chloro-5-nitrobenzyl)piperazine dihydrochloride is engineered with two primary functional domains, each serving a distinct mechanistic purpose in drug discovery:
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The 2-Chloro-5-nitrobenzyl Moiety : The aromatic ring is substituted with a chlorine atom at the ortho position (C2) relative to the benzylic carbon. This provides a steric shield that restricts the rotational freedom of the benzyl group, locking the molecule into favorable conformations for target binding. The nitro group at the meta position (C5) acts as a critical synthetic handle. In downstream drug development, this nitro group is routinely reduced to an aniline (amine) to facilitate amide bond formation with larger kinase-targeting scaffolds .
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The Piperazine Ring : Attached via the benzylic carbon, the piperazine ring introduces basic nitrogen centers that drastically enhance the molecule's hydrogen-bonding capacity, serving as both a donor and an acceptor.
Structure-Property Relationship (SPR)
To understand the logical relationship between the compound's structural components and their functional outcomes, refer to the SPR diagram below.
Fig 1: Structure-property relationship of the piperazine dihydrochloride derivative.
Molecular Weight Computation & Physicochemical Data
The precise computation of the molecular weight is critical for stoichiometric accuracy in high-throughput synthesis. The compound is isolated as a dihydrochloride salt, meaning both nitrogen atoms in the piperazine ring are protonated.
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Free Base Formula : C₁₁H₁₄ClN₃O₂
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Salt Formula : C₁₁H₁₆Cl₃N₃O₂ (C₁₁H₁₄ClN₃O₂ • 2HCl)
Exact Mass Calculation Breakdown :
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Carbon (C₁₁): 11 × 12.011 = 132.121 g/mol
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Hydrogen (H₁₆): 16 × 1.008 = 16.128 g/mol
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Chlorine (Cl₃): 3 × 35.450 = 106.350 g/mol
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Nitrogen (N₃): 3 × 14.007 = 42.021 g/mol
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Oxygen (O₂): 2 × 15.999 = 31.998 g/mol
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Total Molecular Weight : 328.62 g/mol
Table 1: Physicochemical Summary
| Property | Value |
| IUPAC Name | 1-[(2-chloro-5-nitrophenyl)methyl]piperazine dihydrochloride |
| CAS Number | 2206970-19-4 |
| Molecular Formula | C₁₁H₁₆Cl₃N₃O₂ |
| Molecular Weight | 328.62 g/mol |
| Salt Form | Dihydrochloride |
| Physical State | Solid (typically off-white to pale yellow crystalline powder) |
Experimental Workflows & Self-Validating Protocols
The synthesis of 1-(2-Chloro-5-nitrobenzyl)piperazine dihydrochloride is achieved via a highly controlled two-step reductive amination and deprotection sequence .
Step 1: Reductive Amination (Boc-Protection)
Causality in Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly chosen over sodium borohydride (NaBH₄). NaBH(OAc)₃ is a milder, sterically hindered reducing agent that selectively reduces the intermediate iminium ion without reducing the starting 2-chloro-5-nitrobenzaldehyde. This prevents the formation of unwanted benzyl alcohol byproducts and maximizes yield.
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Preparation : Dissolve 2-chloro-5-nitrobenzaldehyde (1.0 eq) and tert-butyl piperazine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at a concentration of 0.25 M.
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Activation : Cool the reaction mixture to 0°C under an inert nitrogen atmosphere to prevent oxidative side reactions.
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Reduction : Slowly add NaBH(OAc)₃ (1.4 eq) portion-wise to control the exothermic nature of the reduction.
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Propagation : Allow the mixture to warm to room temperature and stir for 3 hours.
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Self-Validation Step : Perform LC-MS analysis at the 3-hour mark. The protocol is validated, and the reaction is deemed complete, when the aldehyde peak disappears and a dominant mass peak at m/z 356 [M+H]⁺ emerges.
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Workup : Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 2: Boc-Deprotection & Salt Formation
Causality in Salt Selection: The free base of this compound is highly lipophilic and prone to oxidation. By converting it to the dihydrochloride salt, we achieve enhanced aqueous solubility (essential for in vitro assays) and superior solid-state stability.
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Deprotection : Dissolve the intermediate in a minimal volume of DCM and add a 4M HCl solution in dioxane (10 eq).
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Precipitation : Stir at room temperature for 2 hours. The dihydrochloride salt will precipitate out of the solution as a solid due to its insolubility in the non-polar DCM/dioxane mixture.
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Self-Validation Step : Perform Thin Layer Chromatography (TLC). The complete disappearance of the UV-active starting material spot indicates full deprotection.
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Isolation : Filter the precipitate, wash with cold diethyl ether to remove residual dioxane, and dry under high vacuum.
Fig 2: Synthetic workflow for 1-(2-Chloro-5-nitrobenzyl)piperazine dihydrochloride.
Analytical Validation Parameters
To ensure the integrity of the synthesized batch, the following analytical suite must be executed. The table below summarizes the quantitative data required to validate the final product .
Table 2: Analytical Validation Parameters
| Analytical Method | Target Parameter | Expected Value / Observation |
| LC-MS (ESI+) | Intermediate Mass [M+H]⁺ | m/z 356.1 |
| LC-MS (ESI+) | Final Product Mass[M+H]⁺ | m/z 256.1 (Free base detected in MS) |
| ¹H-NMR (DMSO-d₆) | Benzylic CH₂ Protons | Singlet, δ ~3.6 - 3.8 ppm |
| ¹H-NMR (DMSO-d₆) | Piperazine NH₂⁺ Protons | Broad multiplet, significant downfield shift |
| HPLC (UV 254 nm) | Chromatographic Purity | Area Under Curve (AUC) > 98% |
References
- Title: USRE47451E1 - Thieno[3,2-D]pyrimidine derivatives having inhibitory activity for protein kinases Source: Google Patents URL
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Title : Product Search Result: 2206970-19-4 Source : Advanced Technology & Industrial Co., Ltd. URL :[Link]
